Bienvenue dans la boutique en ligne BenchChem!

1-(3-Methylbutyl)-2-phenylbenzimidazole

Lipophilicity Membrane permeability ADME prediction

1-(3-Methylbutyl)-2-phenylbenzimidazole (CAS 305347-18-6) is a synthetic, low-molecular-weight (264.37 Da) 1,2-disubstituted benzimidazole derivative. Its structure features a 3-methylbutyl (isopentyl) chain at the N1 position and a phenyl ring at C2, distinguishing it from simpler 2-phenylbenzimidazole analogs.

Molecular Formula C18H20N2
Molecular Weight 264.4g/mol
CAS No. 305347-18-6
Cat. No. B407725
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Methylbutyl)-2-phenylbenzimidazole
CAS305347-18-6
Molecular FormulaC18H20N2
Molecular Weight264.4g/mol
Structural Identifiers
SMILESCC(C)CCN1C2=CC=CC=C2N=C1C3=CC=CC=C3
InChIInChI=1S/C18H20N2/c1-14(2)12-13-20-17-11-7-6-10-16(17)19-18(20)15-8-4-3-5-9-15/h3-11,14H,12-13H2,1-2H3
InChIKeyHKWDWWLIAOABMA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Methylbutyl)-2-phenylbenzimidazole (CAS 305347-18-6): Physicochemical and Patent Landscape Baseline for Procurement Decisions


1-(3-Methylbutyl)-2-phenylbenzimidazole (CAS 305347-18-6) is a synthetic, low-molecular-weight (264.37 Da) 1,2-disubstituted benzimidazole derivative . Its structure features a 3-methylbutyl (isopentyl) chain at the N1 position and a phenyl ring at C2, distinguishing it from simpler 2-phenylbenzimidazole analogs. The compound is predicted to exhibit high lipophilicity (LogP ~5.83) and falls within patent families claiming 1-alkyl-2-aryl-benzimidazoles as microglia activation inhibitors and anti-inflammatory agents [1]. It is primarily sourced as a research-grade chemical (typical purity ≥95%) for preclinical discovery programs.

Why Generic 2-Phenylbenzimidazole Substitution Fails: The Critical Role of N1-Isopentyl Substitution in 1-(3-Methylbutyl)-2-phenylbenzimidazole


The 2-phenylbenzimidazole scaffold alone is insufficient for many drug discovery and chemical biology applications; biological target engagement, physicochemical handling, and intellectual property (IP) positioning are profoundly shaped by the N1 substituent . Simply interchanging the unsubstituted parent (CAS 716-79-0), 1-methyl (CAS 1484-22-2), or 1-butyl (CAS 24107-62-8) analogs for the 1-(3-methylbutyl) derivative ignores substantial differences in lipophilicity (ΔLogP >2.5 vs. parent), boiling point, and chromatographic retention that directly impact assay compatibility, formulation behavior, and freedom-to-operate assessments . The quantitative evidence below shows that even among close N1-alkyl analogs, the branched isopentyl chain confers a distinct physicochemical profile that cannot be assumed equivalent.

Quantitative Differentiation Evidence for 1-(3-Methylbutyl)-2-phenylbenzimidazole (CAS 305347-18-6) vs. Closest Analogs


Enhanced Lipophilicity (LogP 5.83) vs. Unsubstituted 2-Phenylbenzimidazole (LogP 3.24): Implications for Membrane Permeability and Assay Partitioning

Target compound 1-(3-Methylbutyl)-2-phenylbenzimidazole exhibits a predicted LogP of 5.83 , representing a >2.5 log unit increase over the unsubstituted parent 2-phenyl-1H-benzimidazole, which has a measured LogP of 3.23–3.24 . This magnitude of difference translates to an approximately 300-fold higher predicted octanol-water partition coefficient, substantially altering predicted membrane permeability and reverse-phase chromatographic retention.

Lipophilicity Membrane permeability ADME prediction Chromatographic retention

Elevated Boiling Point (419.2°C) vs. 1-Methyl-2-phenylbenzimidazole (380.1°C): Relevance for High-Temperature Processing and Purification

The target compound has a predicted boiling point of 419.2 ± 28.0 °C at 760 mmHg , which is 39.1 °C higher than the 1-methyl analog (380.1 ± 25.0 °C) and comparable to the unsubstituted parent compound (395–422 °C) . The increased boiling point reflects the greater molecular weight and van der Waals surface area contributed by the isopentyl chain, which directly impacts gas chromatographic retention times and thermal gravimetric analysis (TGA) profiles.

Thermal stability Boiling point Distillation Chromatography Formulation

Intermediate Lipophilicity Between Linear n-Butyl (LogP 4.50) and Higher Homologs: The Branching Effect of the Isopentyl Chain

Comparison of predicted LogP values across the N1-alkyl series reveals that the branched 3-methylbutyl (isopentyl) chain of the target compound (LogP 5.83) confers higher lipophilicity than the linear n-butyl analog (LogP 4.50) despite having the same number of carbon atoms. This demonstrates that alkyl chain branching at the N1 position is not lipophilicity-neutral; the additional methyl branch increases LogP by approximately 1.33 units relative to the linear butyl chain.

Lipophilicity tuning SAR Isopentyl Alkyl chain branching LogD

Predicted Drug-Likeness Flag (Rule of 5 Violation: 1) vs. Parent (0 Violations): Implications for Oral Bioavailability Screening Cascades

The target compound triggers one Lipinski Rule of 5 violation (LogP >5) based on its predicted LogP of 5.83 , whereas the unsubstituted parent 2-phenylbenzimidazole (LogP 3.24) and the 1-methyl analog (LogP ~3.5 predicted) both have zero violations . This single violation does not disqualify the compound from oral drug development but places it in a different ADME risk category, requiring tailored screening strategies (e.g., solubility enhancement, permeability assessment in PAMPA/Caco-2 models).

Drug-likeness Lipinski Rule of 5 Oral bioavailability ADME filtering

Patent Landscape Positioning: 1-Alkyl-2-aryl-Benzimidazole Patent Families Covering Microglia-Mediated and Inflammatory Disease Indications

The 1-(3-methylbutyl)-2-phenylbenzimidazole scaffold falls squarely within the Markush claims of US Patent US20030055057A1 (and related family members), which specifically claims 1-alkyl-2-aryl-benzimidazole derivatives—including those bearing branched alkyl chains at N1—as microglia activation inhibitors for treating inflammatory, allergic, and autoimmune diseases [1]. The generic 2-phenylbenzimidazole parent (unsubstituted at N1) is prior art outside this specific patent scope, meaning the N1-isopentyl substitution not only alters biological activity but also confers distinct IP status relevant to commercial development programs .

Patent landscape Freedom to operate Microglia inhibition Inflammation IP positioning

Recommended Research and Industrial Applications for 1-(3-Methylbutyl)-2-phenylbenzimidazole (CAS 305347-18-6) Based on Quantified Differentiation Evidence


Microglia-Mediated Neuroinflammation Drug Discovery Programs Requiring High Lipophilicity CNS-Penetrant Candidates

The high predicted LogP (5.83) and patent coverage under microglia activation inhibitor claims position 1-(3-methylbutyl)-2-phenylbenzimidazole as a suitable candidate for CNS drug discovery programs targeting neuroinflammatory conditions (e.g., Alzheimer's disease, multiple sclerosis). The elevated lipophilicity, while triggering a Rule of 5 flag, may facilitate passive blood-brain barrier penetration—a desirable property for CNS indications. Program teams should pair this compound with MDCK-MDR1 or hCMEC/D3 permeability assays to quantify brain penetration potential [1].

Structure-Activity Relationship (SAR) Studies Exploring N1-Alkyl Chain Branching Effects on Biological Target Engagement

The branched isopentyl chain differentiates this compound from both linear alkyl (n-butyl, LogP 4.50) and unsubstituted analogs (LogP 3.24) . This makes it a valuable tool compound for SAR campaigns investigating how N1-alkyl chain branching modulates target binding, selectivity, and cellular activity within the 2-phenylbenzimidazole chemotype. Its intermediate position in the lipophilicity series (between n-butyl and higher homologs) allows systematic probing of lipophilicity-activity relationships without the confounding effects of longer linear chains [1].

Reverse-Phase Chromatographic Method Development and logD7.4 Calibration Studies

The predicted LogP (5.83) and LogD at pH 7.4 (5.14) of the target compound are substantially higher than those of the parent compound (LogP 3.24) and the 1-methyl analog (LogP ~3.5), providing a useful high-retention calibration standard for reverse-phase HPLC and UPLC method development. Its distinct chromatographic retention profile enables its use as a system suitability marker for methods designed to separate benzimidazole analogs spanning a wide lipophilicity range [1].

High-Temperature Organic Synthesis and Distillation Process Development Involving Benzimidazole Intermediates

With a predicted boiling point of 419.2 °C —significantly higher than that of the 1-methyl analog (380.1 °C)—this compound serves as a representative high-boiling benzimidazole for developing and validating high-temperature reaction conditions, vacuum distillation protocols, and thermal stability assessments. Its intermediate boiling point (between lower N-alkyl analogs and higher molecular weight derivatives) makes it a suitable model substrate for process chemistry optimization [1].

Quote Request

Request a Quote for 1-(3-Methylbutyl)-2-phenylbenzimidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.